molecular formula C8H16Cl2N2O2 B2480688 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride CAS No. 1450977-70-4

1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride

Cat. No.: B2480688
CAS No.: 1450977-70-4
M. Wt: 243.13
InChI Key: VWXOSTXVTNFJOJ-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H14N2O2.2HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperazine ring attached to a cyclopropane carboxylic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

The synthesis of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-piperazin-1-ylcyclopropane-1-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;;/h9H,1-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXOSTXVTNFJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450977-70-4
Record name 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
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